molecular formula C8H6F3NO3 B189864 Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate CAS No. 144740-55-6

Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

Cat. No. B189864
M. Wt: 221.13 g/mol
InChI Key: GBHCRQPCBVJSCG-UHFFFAOYSA-N
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Patent
US05393734

Procedure details

A suspension of 22.0 g (0.100 mol) of the product from Example 1 and 28.7 g (0.100 mol) of phosphorous oxybromide was heated at 75°-120° C. over 45 minutes utilizing an oil bath as the heat source. The reaction was also connected to a water scrubber to trap the gas by-products. The mixture was then cooled to room temperature, diluted with water and extracted with methylene chloride. The combined organic layers were washed with saturated sodium bicarbonate solution, washed with brine, dried over magnesium sulfate and evaporated to an oil which was purified by flesh chromatography utilizing 20% ethyl acetate/petroleum ether as the eluent to afford 3.8 g (13.3%) of an oil. 1H NMR (CDCl3) δ4.0 (3H, s), 7.72 (1H, d, J=8 Hz), 8.2 (1H, d, J=8 Hz); IR (neat) 1740, 1590, 1455, 1335, 1275, 1140, 1100, 1050 cm-1.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
13.3%

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[NH:3]1.P(Br)(Br)([Br:18])=O>O>[Br:18][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[N:3]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
O=C1NC(=CC=C1C(=O)OC)C(F)(F)F
Name
Quantity
28.7 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 75°-120° C. over 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium bicarbonate solution
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
was purified by flesh chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1C(=O)OC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 13.3%
YIELD: CALCULATEDPERCENTYIELD 13.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.